molecular formula C10H14O2 B058068 2E,6E,8E-decatrienoic acid CAS No. 94450-21-2

2E,6E,8E-decatrienoic acid

Cat. No.: B058068
CAS No.: 94450-21-2
M. Wt: 166.22 g/mol
InChI Key: VBYOTISTNZJGRH-DTFLGMRGSA-N
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Description

2E,6E,8E-Decatrienoic acid, also known as 2E,6E,8E-decatrienoate, is a medium-chain fatty acid with an aliphatic tail containing ten carbon atoms. This compound is characterized by its three conjugated double bonds, making it a polyunsaturated fatty acid. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral in nature .

Scientific Research Applications

2E,6E,8E-Decatrienoic acid has various applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2E,6E,8E-decatrienoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps include:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2E,6E,8E-Decatrienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert the double bonds to single bonds, forming a saturated fatty acid.

    Substitution: Halogenation or other electrophilic substitutions can occur at the double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated decanoic acid.

    Substitution: Halogenated decatrienoic acids.

Mechanism of Action

The mechanism by which 2E,6E,8E-decatrienoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It may also interact with specific receptors or enzymes, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    2E,4E,6E-Decatrienoic acid: Another polyunsaturated fatty acid with a similar structure but different double bond positions.

    2E,6Z,8E-Decatrienoic acid: A geometric isomer with a different configuration of double bonds.

Uniqueness: 2E,6E,8E-Decatrienoic acid is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interactions with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

(2E,6E,8E)-deca-2,6,8-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3,(H,11,12)/b3-2+,5-4+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYOTISTNZJGRH-DTFLGMRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In an atmosphere of nitrogen, 2,6,8-decatrienoic acid methyl ester (6); 19.1 g {GC; 93.9%, pure amount; 17.9 g (0.0995 mol)} and 5 mol/l of potassium hydroxide aqueous solution (60 ml, 0.30 mol) were added to a 200 ml capacity flask, followed by stirring at 70° C. for 2 hours. After completion of the reaction, the reaction was stopped with 5 mol/l of hydrochloric acid (63 ml, 0.315 mol), and then extraction with toluene (32 ml) was carried out to obtain a toluene solution of 2,6,8-decatrienoic acid (7).
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Synthesis routes and methods II

Procedure details

GC/MS (m/e); 166 (M+, 8%), 148 (2), 121 (2), 105 (2), 91 (4), 81 (100), 65 (5), 53 (18), 41 (16)
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Synthesis routes and methods III

Procedure details

0.05 g (10% wt) of K3PO4 and 0.05 g (10% wt) of polyethylene glycol (PEG 400) were added to 0.5 g of the spilanthol mixture (αβ unsaturated form:βγ unsaturated form=43:57) obtained in the above-mentioned (7), followed by stirring at 80° C. for 16 hours. When verified by GC, the ratio of αβ unsaturated form to βγ unsaturated form was converted to αβ unsaturated form:βγ unsaturated form=99:1. After cooling of the reaction liquid and subsequent separation of liquid by adding 5 ml of toluene and 5 ml of water, the organic layer was subjected to solvent evaporation under a reduced pressure to obtain 0.5 g of the target spilanthol (yield 99%, αβ unsaturated form:βγ unsaturated form=99:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2E,6E,8E-decatrienoic acid
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Reactant of Route 6
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